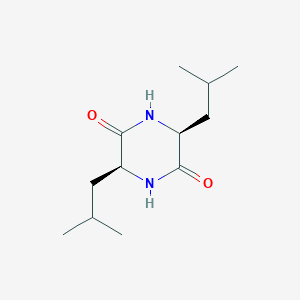

Cyclo(Leu-Leu)

Description

Cyclo(L-leucyl-L-leucyl) has been reported in Bacillus subtilis and Kandelia candel with data available.

Structure

3D Structure

Properties

IUPAC Name |

(3S,6S)-3,6-bis(2-methylpropyl)piperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2/c1-7(2)5-9-11(15)14-10(6-8(3)4)12(16)13-9/h7-10H,5-6H2,1-4H3,(H,13,16)(H,14,15)/t9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWYXUMDVQIOAPR-UWVGGRQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)NC(C(=O)N1)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]1C(=O)N[C@H](C(=O)N1)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30241782 | |

| Record name | Cycloleucylleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30241782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952-45-4 | |

| Record name | Cyclo(leucylleucine) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=952-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cycloleucylleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000952454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cycloleucylleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30241782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Discovery and Isolation of Cyclo(Leu-Leu) from Marine Fungi

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and biological activities of the cyclic dipeptide Cyclo(Leu-Leu) and its close analogs from marine fungal sources. This document details the necessary experimental protocols, presents available quantitative data in a structured format, and visualizes key biological pathways to facilitate further research and drug development.

Introduction

Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), are a class of natural products synthesized by a wide array of organisms, including marine-derived fungi. Among these, Cyclo(Leu-Leu) and its analogs have garnered significant interest due to their diverse and potent biological activities. Marine fungi, particularly species from the genera Penicillium and Aspergillus, have been identified as prolific producers of these bioactive compounds. This guide focuses on the methodologies for the discovery and isolation of Cyclo(Leu-Leu) from these marine sources and explores its mechanisms of action, particularly in the context of quorum sensing inhibition and modulation of the NF-κB signaling pathway.

Experimental Protocols

Fungal Fermentation and Extraction

A general protocol for the cultivation of marine-derived fungi and the subsequent extraction of secondary metabolites is outlined below. This protocol can be adapted for specific fungal strains, such as Penicillium chrysogenum or Aspergillus fumigatus.[1]

Materials:

-

Marine fungal strain (e.g., Penicillium chrysogenum)

-

Potato Dextrose Broth (PDB) medium prepared with sterile seawater

-

Erlenmeyer flasks

-

Shaking incubator

-

Ethyl acetate (B1210297) (EtOAc)

-

Methanol (B129727) (MeOH)

-

Rotary evaporator

-

Freeze dryer

Procedure:

-

Inoculation and Seed Culture: A pure culture of the marine fungus is inoculated into a seed culture flask containing PDB medium. The flask is incubated at 28°C for 3-4 days with shaking at 150 rpm.[2]

-

Large-Scale Fermentation: The seed culture is then transferred to larger Erlenmeyer flasks containing PDB medium and incubated for 14-21 days at 28°C with shaking at 150 rpm to allow for the production of secondary metabolites.[2]

-

Extraction of Culture Broth: After the fermentation period, the mycelia are separated from the culture broth by filtration. The culture filtrate is then partitioned three times with an equal volume of ethyl acetate. The organic layers are combined for further processing.[2]

-

Extraction of Mycelia: The collected mycelia are macerated and extracted three times with methanol. The methanol extracts are combined and evaporated to dryness. The resulting residue is then partitioned between ethyl acetate and water, with the ethyl acetate layers being collected.[2]

-

Concentration and Drying: All the collected ethyl acetate extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract. The crude extract is then completely dried using a freeze dryer to remove any residual water.[2]

Experimental Workflow for Fungal Fermentation and Extraction

References

Biosynthesis of Cyclo(L-leucyl-L-leucyl) in Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(L-leucyl-L-leucyl) [cyclo(L-Leu-L-Leu)], a cyclic dipeptide (CDP), belongs to the 2,5-diketopiperazine class of molecules. These compounds are secondary metabolites produced by a wide range of microorganisms, including bacteria, and exhibit diverse and potent biological activities. This technical guide provides an in-depth overview of the biosynthesis of cyclo(L-Leu-L-Leu) in bacteria, focusing on the enzymatic pathways, quantitative production data, and detailed experimental protocols for its study. This document is intended to serve as a comprehensive resource for researchers in microbiology, natural product chemistry, and drug development who are interested in the discovery, characterization, and production of this promising bioactive compound.

Introduction

Cyclic dipeptides (CDPs) are the simplest form of cyclic peptides, formed from the condensation of two amino acids. Their constrained cyclic structure confers enhanced stability and biological activity compared to their linear counterparts. Cyclo(L-Leu-L-Leu) has garnered interest for its potential biological activities, which are currently being explored. Understanding the biosynthetic machinery responsible for its production in bacteria is crucial for harnessing its therapeutic potential and for the development of novel production strategies.

Bacteria employ two primary enzymatic pathways for the synthesis of cyclodipeptides:

-

Non-Ribosomal Peptide Synthetases (NRPSs): Large, modular enzyme complexes that assemble peptides from amino acid monomers in an ATP-dependent manner. While NRPSs can produce a vast array of complex peptides, the synthesis of simple CDPs like cyclo(L-Leu-L-Leu) is more commonly attributed to the second pathway.

-

Cyclodipeptide Synthases (CDPSs): A more recently discovered family of smaller, single-domain enzymes that utilize aminoacyl-tRNAs (aa-tRNAs) as substrates, diverting them from the ribosome to catalyze the formation of CDPs. This pathway is considered the primary route for the biosynthesis of many simple cyclodipeptides in bacteria.

This guide will focus on the CDPS-mediated biosynthesis of cyclo(L-Leu-L-Leu).

The Cyclodipeptide Synthase (CDPS) Pathway for Cyclo(L-leucyl-L-leucyl) Biosynthesis

The biosynthesis of cyclo(L-Leu-L-Leu) via the CDPS pathway is an elegant and efficient process that hijacks components of the primary metabolic machinery. The key enzyme, a Cyclo(L-leucyl-L-leucyl) synthase, catalyzes the formation of the dipeptide bond and the subsequent cyclization.

The catalytic cycle of a Cyclo(L-leucyl-L-leucyl) synthase can be broken down into the following key steps:

-

Binding of the First Leucyl-tRNA: The enzyme binds the first molecule of L-leucyl-tRNA (Leu-tRNALeu).

-

Formation of an Aminoacyl-Enzyme Intermediate: The leucyl moiety is transferred from the tRNA to a conserved serine residue in the active site of the CDPS, forming a covalent aminoacyl-enzyme intermediate and releasing the deacylated tRNA.

-

Binding of the Second Leucyl-tRNA: A second molecule of Leu-tRNALeu binds to the enzyme.

-

Formation of a Dipeptidyl-Enzyme Intermediate: The amino group of the second leucyl moiety attacks the ester linkage of the aminoacyl-enzyme intermediate, forming a dipeptidyl-enzyme intermediate.

-

Intramolecular Cyclization and Product Release: The dipeptidyl chain undergoes an intramolecular nucleophilic attack of the N-terminal amino group on the C-terminal ester linkage, leading to the formation of the cyclic dipeptide, cyclo(L-Leu-L-Leu), which is then released from the enzyme.

Quantitative Data on Cyclo(L-leucyl-L-leucyl) and Related Cyclodipeptide Production

Quantitative data on the production of cyclodipeptides in bacteria is essential for understanding the efficiency of the biosynthetic pathways and for developing optimized production strategies. While specific data for Cyclo(L-leucyl-L-leucyl) is not extensively reported, the following table summarizes available quantitative information for the closely related compound Cyclo(L-leucyl-L-prolyl) to provide a comparative reference.

| Cyclic Dipeptide | Producing Bacterium | Production Concentration/Activity | Reference |

| Cyclo(L-leucyl-L-prolyl) | Lactobacillus coryniformis BCH-4 | 135 ± 7.07 mg/L | [1] |

| Cyclo(L-leucyl-L-prolyl) | Achromobacter xylosoxidans | 50% inhibitory concentration (IC50) against Aspergillus parasiticus aflatoxin production: 0.20 mg/mL | [2] |

| Cyclo(L-leucyl-L-prolyl) | Marine Bacillus amyloliquefaciens | Minimum Inhibitory Concentration (MIC) against Listeria monocytogenes: 512 µg/mL | [3] |

Note: The production of Cyclo(L-leucyl-L-leucyl) in a specific bacterial strain will depend on various factors, including the expression level of the corresponding CDPS, the intracellular pool of L-leucyl-tRNA, and the culture conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of Cyclo(L-leucyl-L-leucyl) biosynthesis.

Cloning, Expression, and Purification of a His-tagged Cyclo(L-leucyl-L-leucyl) Synthase

This protocol describes the heterologous expression of a putative Cyclo(L-leucyl-L-leucyl) synthase gene in Escherichia coli and its purification using immobilized metal affinity chromatography (IMAC).

4.1.1. Gene Cloning

-

Primer Design: Design forward and reverse primers for the amplification of the target CDPS gene from the genomic DNA of the producing bacterium. Incorporate restriction sites (e.g., NdeI and XhoI) compatible with the expression vector (e.g., pET-28a(+)) and a sequence encoding a hexahistidine (His6) tag at the N- or C-terminus.

-

PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the CDPS gene.

-

Vector and Insert Digestion: Digest both the PCR product and the expression vector with the chosen restriction enzymes.

-

Ligation: Ligate the digested insert into the digested vector using T4 DNA ligase.

-

Transformation: Transform the ligation mixture into a competent E. coli cloning strain (e.g., DH5α).

-

Selection and Verification: Select for positive clones on LB agar (B569324) plates containing the appropriate antibiotic (e.g., kanamycin (B1662678) for pET-28a(+)). Verify the correct insertion by colony PCR and DNA sequencing.

4.1.2. Protein Expression

-

Transformation: Transform the verified plasmid into an E. coli expression strain (e.g., BL21(DE3)).

-

Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Large-Scale Culture: Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induction: Cool the culture to 18-25°C and induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

-

Incubation: Continue to incubate the culture at the lower temperature for 16-24 hours with shaking.

-

Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

4.1.3. Protein Purification

-

Cell Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF, 1 mg/mL lysozyme) and incubate on ice for 30 minutes. Sonicate the cell suspension on ice to ensure complete lysis.

-

Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

-

IMAC: Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Washing: Wash the column with several column volumes of wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-50 mM imidazole) to remove non-specifically bound proteins.

-

Elution: Elute the His-tagged CDPS with elution buffer containing a high concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).

-

Analysis: Analyze the purified protein fractions by SDS-PAGE to assess purity and concentration.

-

Buffer Exchange: If necessary, perform buffer exchange into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) using dialysis or a desalting column. Store the purified enzyme at -80°C.

In Vitro Activity Assay of Cyclo(L-leucyl-L-leucyl) Synthase

This protocol describes a method to determine the enzymatic activity of the purified CDPS in vitro by monitoring the formation of Cyclo(L-leucyl-L-leucyl) using LC-MS.

-

Reaction Mixture: Prepare a reaction mixture containing:

-

50 mM Tris-HCl (pH 7.5)

-

10 mM MgCl2

-

5 mM ATP

-

1 mM DTT

-

0.1 mg/mL total tRNA from E. coli

-

1 µM Leucyl-tRNA synthetase

-

1 mM L-leucine

-

Purified Cyclo(L-leucyl-L-leucyl) synthase (e.g., 1-10 µM)

-

-

Initiation and Incubation: Initiate the reaction by adding the purified CDPS. Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Quenching: Stop the reaction by adding an equal volume of ice-cold methanol (B129727) or by heating at 95°C for 5 minutes.

-

Sample Preparation: Centrifuge the quenched reaction mixture to pellet any precipitate. Collect the supernatant for analysis.

-

LC-MS Analysis: Analyze the supernatant by reverse-phase HPLC coupled with mass spectrometry (LC-MS) to detect and quantify the formation of Cyclo(L-leucyl-L-leucyl) (m/z = 227.17 [M+H]+).

-

Quantification: Use a standard curve of chemically synthesized Cyclo(L-leucyl-L-leucyl) to quantify the amount of product formed.

-

Kinetic Analysis: To determine the kinetic parameters (Km and Vmax), perform the assay with varying concentrations of L-leucine and/or tRNA and measure the initial reaction rates. Fit the data to the Michaelis-Menten equation.

Extraction and Quantification of Cyclo(L-leucyl-L-leucyl) from Bacterial Culture

This protocol outlines a general procedure for the extraction and quantification of Cyclo(L-leucyl-L-leucyl) from a bacterial culture supernatant.

4.3.1. Extraction

-

Culture Preparation: Grow the bacterial strain of interest in a suitable liquid medium under conditions expected to promote the production of Cyclo(L-leucyl-L-leucyl).

-

Cell Removal: Pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C).

-

Supernatant Collection: Carefully collect the supernatant.

-

Liquid-Liquid Extraction: For every 100 mL of supernatant, perform a liquid-liquid extraction with 50 mL of ethyl acetate (B1210297) or dichloromethane (B109758) three times.

-

Organic Phase Combination: Combine the organic layers.

-

Drying: Dry the combined organic phase over anhydrous sodium sulfate.

-

Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a temperature below 40°C.

-

Reconstitution: Reconstitute the dried extract in a known volume of a suitable solvent (e.g., 1 mL of methanol).

-

Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial.

4.3.2. Quantification by LC-MS/MS

-

Instrumentation: Use a high-performance liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) equipped with an electrospray ionization (ESI) source.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient from a low to high percentage of mobile phase B to elute Cyclo(L-leucyl-L-leucyl).

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 30-40°C.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive ESI.

-

Multiple Reaction Monitoring (MRM): Monitor the precursor-to-product ion transition for Cyclo(L-leucyl-L-leucyl) (e.g., m/z 227.2 -> fragment ion).

-

-

Quantification:

-

Standard Curve: Prepare a series of calibration standards of a known concentration of pure Cyclo(L-leucyl-L-leucyl) in the same solvent as the reconstituted extract.

-

Analysis: Analyze the standards and the extracted samples by LC-MS/MS.

-

Calculation: Generate a standard curve by plotting the peak area against the concentration of the standards. Determine the concentration of Cyclo(L-leucyl-L-leucyl) in the samples by interpolating their peak areas from the standard curve.

-

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the discovery, characterization, and production of Cyclo(L-leucyl-L-leucyl) from a bacterial source.

Conclusion

The biosynthesis of Cyclo(L-leucyl-L-leucyl) in bacteria, primarily through the action of Cyclodipeptide Synthases, represents a fascinating and important area of natural product research. This technical guide has provided a comprehensive overview of the CDPS pathway, summarized available quantitative data for related compounds, and detailed essential experimental protocols for the investigation of this biosynthetic pathway. The methodologies and information presented herein are intended to empower researchers to further explore the biosynthesis of Cyclo(L-leucyl-L-leucyl), uncover its full therapeutic potential, and develop robust strategies for its production. Future work in this area will likely focus on the discovery and characterization of novel CDPSs with unique substrate specificities, the elucidation of the regulatory mechanisms governing cyclodipeptide biosynthesis, and the engineering of microbial hosts for enhanced production of these valuable compounds.

References

- 1. Cyclo(L-Leucyl-L-Prolyl) from Lactobacillus coryniformis BCH-4 inhibits the proliferation of Aspergillus flavus: an in vitro to in silico approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cyclo(l-Leucyl-l-Prolyl) Produced by Achromobacter xylosoxidans Inhibits Aflatoxin Production by Aspergillus parasiticus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optimized Production and Analysis of Recombinant Protein-Filled Vesicles from E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Cyclo(Leu-Leu)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclo(L-leucyl-L-leucyl), often abbreviated as Cyclo(Leu-Leu), is a cyclic dipeptide belonging to the 2,5-diketopiperazine (DKP) class of organic molecules. DKPs are the smallest and most common class of cyclic peptides found in nature, formed from the condensation of two amino acids. These structures are of significant interest in medicinal chemistry and drug development due to their rigid conformation, enhanced stability against enzymatic degradation compared to their linear counterparts, and a wide range of biological activities.

This technical guide provides a comprehensive overview of the known physical and chemical properties of Cyclo(Leu-Leu). It includes a summary of its physicochemical data, detailed experimental protocols for its synthesis and purification, and an exploration of its potential biological activities, drawing comparisons with closely related cyclodipeptides where specific data for Cyclo(Leu-Leu) is limited.

Physicochemical Properties

Cyclo(Leu-Leu) is a white crystalline powder. Its fundamental physical and chemical properties are summarized in the table below, compiled from various chemical databases and supplier information.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₂N₂O₂ | |

| Molecular Weight | 226.32 g/mol | |

| Exact Mass | 226.168128 g/mol | |

| Melting Point | 277-280 °C | |

| Appearance | White powder | |

| CAS Number | 952-45-4 | [1] |

| IUPAC Name | (3S,6S)-3,6-bis(2-methylpropyl)piperazine-2,5-dione | [1] |

| Synonyms | Cyclo(L-leucyl-L-leucyl), (3S,6S)-3,6-Diisobutylpiperazine-2,5-dione | [1] |

| Solubility | Soluble in ethanol (B145695), methanol, DMF, and DMSO. | [2] |

Spectroscopic Data

| Technique | Description |

| ¹H NMR | The proton NMR spectrum of Cyclo(Leu-Leu) is expected to show characteristic signals for the isobutyl side chains and the protons on the diketopiperazine ring. |

| ¹³C NMR | The carbon NMR spectrum will display distinct peaks for the carbonyl carbons of the amide bonds, the alpha-carbons, and the carbons of the isobutyl groups. A reference spectrum is available on PubChem.[3] |

| Mass Spectrometry | Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its identity. |

Experimental Protocols

Detailed experimental protocols are essential for the synthesis, purification, and analysis of Cyclo(Leu-Leu) in a research setting. The following protocols are based on established methods for the synthesis of similar cyclodipeptides and can be adapted for Cyclo(Leu-Leu).

Synthesis of Cyclo(Leu-Leu)

A common method for the synthesis of Cyclo(Leu-Leu) is through the cyclization of the corresponding linear dipeptide, L-Leucyl-L-Leucine.

Protocol: Solution-Phase Synthesis

-

Protection of Amino Acids:

-

Protect the amino group of L-Leucine with a Boc (tert-butyloxycarbonyl) group to yield Boc-L-Leucine.

-

Protect the carboxylic acid group of a second L-Leucine molecule as a methyl ester to yield L-Leucine methyl ester hydrochloride.

-

-

Dipeptide Coupling:

-

Dissolve Boc-L-Leucine in a suitable organic solvent (e.g., dichloromethane).

-

Add a coupling agent such as DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

-

Add the L-Leucine methyl ester hydrochloride and a base (e.g., triethylamine) to the reaction mixture.

-

Stir the reaction at room temperature for several hours until completion, monitoring by thin-layer chromatography (TLC).

-

Work up the reaction mixture to isolate the protected dipeptide, Boc-L-Leucyl-L-Leucine methyl ester.

-

-

Deprotection and Cyclization:

-

Remove the Boc protecting group using an acid such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.

-

Neutralize the resulting dipeptide ester salt and induce cyclization by heating in a high-boiling point solvent like isopropanol (B130326) or toluene, often with the addition of a weak base.

-

The cyclization reaction results in the formation of Cyclo(Leu-Leu).

-

Purification of Cyclo(Leu-Leu)

Purification of the crude Cyclo(Leu-Leu) is typically achieved through recrystallization or column chromatography.

Protocol: Purification by Recrystallization

-

Dissolve the crude Cyclo(Leu-Leu) in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., ethanol or a mixture of ethanol and water).

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum to remove any residual solvent.

Protocol: Purification by Column Chromatography

-

Prepare a silica (B1680970) gel column packed in a suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate (B1210297) or chloroform (B151607) and methanol).

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.

-

Collect fractions and monitor them by TLC to identify the fractions containing the pure Cyclo(Leu-Leu).

-

Combine the pure fractions and evaporate the solvent to obtain the purified product.

Biological Activities and Signaling Pathways

While specific quantitative biological data for Cyclo(Leu-Leu) is sparse in publicly available literature, the broader class of diketopiperazines is known to exhibit a wide range of biological activities. Research on closely related compounds such as Cyclo(L-Leu-L-Pro) provides valuable insights into the potential activities of Cyclo(Leu-Leu).

Antimicrobial and Antifungal Activity

Many cyclodipeptides, including those containing leucine, have demonstrated antimicrobial and antifungal properties.[4][5] For instance, Cyclo(L-Leu-L-Pro) has been shown to be active against vancomycin-resistant enterococci (VRE) with a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL for several E. faecalis strains.[3] It also inhibits the growth of various fungi.[6][7]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Preparation of Microbial Culture: Grow the target microorganism (bacteria or fungi) in a suitable liquid medium to a standardized cell density.

-

Serial Dilution: Prepare a series of twofold dilutions of Cyclo(Leu-Leu) in a 96-well microtiter plate containing the appropriate growth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plate under optimal growth conditions for the specific microorganism.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxic Activity

Cyclic dipeptides have also been investigated for their potential as anticancer agents. For example, Cyclo(L-Leu-L-Pro) has been shown to inhibit the growth of K562, HL-60, and U937 leukemia cells.[3]

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of Cyclo(Leu-Leu) for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can then be calculated.

Quorum Sensing Inhibition

Quorum sensing is a cell-to-cell communication process in bacteria that regulates virulence and biofilm formation. Inhibition of quorum sensing is a promising anti-infective strategy. Several cyclic dipeptides have been identified as quorum sensing inhibitors.[3]

Experimental Protocol: Violacein (B1683560) Inhibition Assay in Chromobacterium violaceum

-

Bacterial Culture: Grow a reporter strain of C. violaceum (which produces the purple pigment violacein in response to quorum sensing) in a suitable liquid medium.

-

Compound Treatment: In a 96-well plate, add different concentrations of Cyclo(Leu-Leu) to the bacterial culture.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 30°C) for 24-48 hours.

-

Quantification of Violacein: Extract the violacein pigment from the bacterial cells using a solvent like DMSO or ethanol and measure its absorbance at 585 nm. A reduction in violacein production indicates quorum sensing inhibition.

Hypothesized Signaling Pathways

Based on the activities of related compounds, Cyclo(Leu-Leu) may influence several key signaling pathways. For instance, the anti-inflammatory and neuroprotective effects of some cyclic dipeptides are thought to be mediated through pathways like NF-κB and Nrf2.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Some cyclic dipeptides are hypothesized to inhibit this pathway, leading to a reduction in the production of pro-inflammatory cytokines.

Nrf2 Signaling Pathway

The Nrf2 pathway is a key regulator of the cellular antioxidant response. Activation of this pathway can lead to neuroprotective and anti-inflammatory effects.

Conclusion

Cyclo(Leu-Leu) is a well-characterized small molecule with defined physical and chemical properties. While detailed biological studies specifically on Cyclo(Leu-Leu) are limited, the extensive research on the broader class of 2,5-diketopiperazines and its close structural analogs suggests a high potential for a range of biological activities, including antimicrobial, cytotoxic, and quorum sensing inhibitory effects. This technical guide provides a foundational resource for researchers and drug development professionals, offering established protocols for synthesis and purification, and highlighting promising avenues for future investigation into the biological mechanisms of Cyclo(Leu-Leu). Further research is warranted to elucidate its specific biological targets and signaling pathways to fully realize its therapeutic potential.

References

- 1. bioaustralis.com [bioaustralis.com]

- 2. Frontiers | Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare [frontiersin.org]

- 3. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclo(l-Leucyl-l-Prolyl) Produced by Achromobacter xylosoxidans Inhibits Aflatoxin Production by Aspergillus parasiticus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

Spectroscopic data (NMR, MS) for Cyclo(Leu-Leu) characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data essential for the characterization of Cyclo(L-Leucyl-L-Leucyl), a cyclic dipeptide with significant interest in various research fields. This document details the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines relevant experimental protocols, and presents a logical workflow for its analysis.

Introduction

Cyclo(L-Leucyl-L-Leucyl), with the chemical formula C₁₂H₂₂N₂O₂, is a 2,5-diketopiperazine formed from the cyclization of two L-leucine amino acid residues. Its structure is characterized by a central piperazine-2,5-dione ring with two isobutyl side chains. The rigid cyclic structure of Cyclo(Leu-Leu) and its derivatives imparts unique physicochemical properties, making them attractive scaffolds in drug discovery and biotechnology. Accurate and thorough characterization using modern spectroscopic techniques is paramount for confirming its identity and purity.

Spectroscopic Data

The following sections present the anticipated ¹H NMR, ¹³C NMR, and Mass Spectrometry data for Cyclo(L-Leu-L-Leu).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of Cyclo(Leu-Leu). The chemical shifts are influenced by the solvent used; the data presented here is predicted for chloroform-d (B32938) (CDCl₃), a common solvent for such compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data for Cyclo(L-Leu-L-Leu) in CDCl₃

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH | ~ 6.0 - 7.0 | br s | - |

| α-CH | ~ 3.8 - 4.2 | m | - |

| β-CH₂ | ~ 1.6 - 1.9 | m | - |

| γ-CH | ~ 1.4 - 1.7 | m | - |

| δ-CH₃ | ~ 0.9 - 1.1 | d | ~ 6.5 |

| δ'-CH₃ | ~ 0.9 - 1.1 | d | ~ 6.5 |

Table 2: Predicted ¹³C NMR Spectroscopic Data for Cyclo(L-Leu-L-Leu) in CDCl₃

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O | ~ 165 - 170 |

| α-C | ~ 55 - 60 |

| β-C | ~ 40 - 45 |

| γ-C | ~ 24 - 26 |

| δ-C | ~ 22 - 24 |

| δ'-C | ~ 21 - 23 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of Cyclo(Leu-Leu), confirming its elemental composition and structural features. The exact mass of Cyclo(L-Leu-L-Leu) is 226.1681 g/mol .

Table 3: ESI-MS/MS Fragmentation Data for Cyclo(L-Leu-L-Leu)

| Precursor Ion [M+H]⁺ (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Fragment |

| 227.17 | 182 | 45 | [M+H - HCONH₂]⁺ |

| 227.17 | 199 | 28 | [M+H - CO]⁺ |

Experimental Protocols

This section outlines the general procedures for the synthesis and spectroscopic analysis of Cyclo(L-Leu-L-Leu).

Synthesis of Cyclo(L-Leu-L-Leu)

A common method for the synthesis of cyclic dipeptides is through the condensation of the corresponding amino acid methyl esters.

Materials:

-

L-Leucine methyl ester hydrochloride

-

Triethylamine (B128534) (TEA) or another suitable base

-

High-boiling point solvent (e.g., toluene (B28343), xylene)

-

Anhydrous sodium sulfate

-

Solvents for purification (e.g., ethyl acetate, hexane)

Procedure:

-

L-Leucine methyl ester hydrochloride is neutralized with a base such as triethylamine in an organic solvent.

-

The resulting free L-leucine methyl ester is then heated at reflux in a high-boiling point solvent like toluene for several hours to promote cyclization via intermolecular aminolysis.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel or by recrystallization to yield pure Cyclo(L-Leu-L-Leu).

NMR Spectroscopy

Instrumentation:

-

A 300-500 MHz NMR spectrometer.

Sample Preparation:

-

Approximately 5-10 mg of purified Cyclo(L-Leu-L-Leu) is dissolved in about 0.6 mL of deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ 0.00 ppm).

Data Acquisition:

-

¹H NMR and ¹³C NMR spectra are acquired at room temperature.

-

Standard pulse programs are used for both one-dimensional and two-dimensional (e.g., COSY, HSQC) experiments to aid in signal assignment.

Mass Spectrometry

Instrumentation:

-

An electrospray ionization mass spectrometer (ESI-MS), often coupled with a tandem mass analyzer (MS/MS) for fragmentation studies.

Sample Preparation:

-

A dilute solution of the purified Cyclo(L-Leu-L-Leu) is prepared in a suitable solvent such as methanol (B129727) or acetonitrile.

Data Acquisition:

-

The sample solution is introduced into the ESI source.

-

A full scan mass spectrum is acquired in positive ion mode to observe the protonated molecule [M+H]⁺.

-

For fragmentation analysis, the [M+H]⁺ ion is selected in the first mass analyzer and subjected to collision-induced dissociation (CID) in a collision cell. The resulting fragment ions are then analyzed in the second mass analyzer.

Visualization of Workflow

The following diagrams illustrate the key workflows described in this guide.

Preliminary In Vitro Biological Activity of Cyclo(Leu-Leu): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclo(Leu-Leu), also known as (3S,6S)-3,6-bis(2-methylpropyl)piperazine-2,5-dione, is a cyclic dipeptide (CDP) belonging to the 2,5-diketopiperazine (DKP) class of molecules.[1] These compounds are secondary metabolites produced by a wide range of organisms, including bacteria, fungi, and marine invertebrates.[2][3] The rigid cyclic structure of CDPs confers unique physicochemical properties and a diverse array of biological activities, making them a subject of intense research for potential therapeutic applications.[2][3] This technical guide provides a comprehensive overview of the preliminary in vitro biological activities of Cyclo(Leu-Leu) and related cyclic dipeptides, with a focus on summarizing quantitative data, detailing experimental protocols, and visualizing relevant biological pathways. While specific data for Cyclo(Leu-Leu) is limited in some areas, information on structurally similar compounds such as Cyclo(Leu-Pro) is included to provide a broader context for its potential bioactivities.

Biological Activities of Cyclo(Leu-Leu) and Related Compounds

Cyclic dipeptides have demonstrated a wide spectrum of biological activities, including antimicrobial, antifungal, antiviral, cytotoxic, and anti-inflammatory properties.

Antimicrobial and Antifungal Activity

Cyclic dipeptides are well-documented for their antimicrobial properties.[2] The proposed mechanism for some of these compounds involves the disruption of microbial cell membranes, which leads to increased permeability and ultimately cell death.[2][4]

Table 1: Summary of Antimicrobial and Antifungal Activity of Related Cyclic Dipeptides

| Compound | Target Organism | Activity Metric | Value | Reference |

| Cyclo(L-Leu-L-Pro) | Vancomycin-Resistant Enterococci | Not specified | Active | [5] |

| Cyclo(L-Leu-L-Pro) | Pyricularia oryzae, Trichophyton rubrum | Not specified | Effective | [7] |

| Cyclo(L-Leu-L-Pro) | Aspergillus flavus | Inhibition Zone | 5.66 ± 0.57 mm (at 135 ± 7.07 mg/mL) | [8] |

| Cyclo(L-Leu-L-Pro) | Colletotrichum orbiculare | Conidial Germination Inhibition | Significant at 100 μg/mL | [6][7] |

| Cyclo(D-Leu-D-Pro) | Colletotrichum orbiculare | Conidial Germination Inhibition | Significant at 100 μg/mL | [6][7] |

| Cyclo(L-Pro-L-Tyr) | Xanthomonas axonopodis pv. citri | MIC | 31.25 μg/mL | [7] |

| Cyclo(D-Pro-L-Tyr) | Xanthomonas axonopodis pv. citri | MIC | 31.25 μg/mL | [7] |

| Cyclo(L-Leu-L-Phe) | Staphylococcus aureus | MIC | 25 μg/mL | [6] |

| Cyclo(D-Leu-L-Phe) | Staphylococcus aureus | MIC | 12.5 μg/mL | [6] |

Cytotoxic Activity

Cyclo(Pro-Leu) has demonstrated cytotoxic activity against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate varying degrees of potency against different cell lines.

Table 2: Cytotoxic Activity of Cyclo(Pro-Leu)

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |

| HT-29 | Colon Cancer | 101.56 | 48 | |

| MCF-7 | Breast Cancer | 78.78 | 48 | |

| A375 | Melanoma | 51.13 | 48 | |

| K562 | Leukemia | 21.72 | 48 | |

| NCM460 | Normal Colon | 775.86 | 48 |

Antiviral Activity

Proline-containing cyclic dipeptides have been reported to exhibit antiviral properties, particularly against the influenza A virus.[5] For instance, cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum LBP-K10 have shown activity against the H3N2 strain.[5]

Anti-inflammatory and Neuroprotective Activity

Some cyclic dipeptides have been shown to possess anti-inflammatory and neuroprotective properties.[2] For example, Cyclo(His-Pro) exerts anti-inflammatory effects by modulating the NF-κB and Nrf2 signaling pathways.[9] It has been shown to suppress the pro-inflammatory NF-κB signaling through the activation of the Nrf2-mediated heme oxygenase-1 pathway.[9] While direct evidence for Cyclo(Leu-Leu) is lacking, the potential for related compounds to modulate these key inflammatory pathways suggests a possible area for future investigation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide protocols for key in vitro assays used to evaluate the biological activities of cyclic dipeptides.

MTT Cytotoxicity Assay

This assay is a colorimetric method used to assess cell viability.

Protocol:

-

Cell Seeding:

-

Compound Treatment:

-

MTT Addition and Incubation:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

-

Incubate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[3][4]

-

-

Formazan Solubilization and Absorbance Measurement:

-

Data Analysis:

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Protocol:

-

Preparation of Bacterial Inoculum:

-

Inoculate a single colony of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) into 5 mL of Mueller-Hinton Broth (MHB).[2]

-

Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[2]

-

Dilute the bacterial suspension in MHB to a final concentration of 5 x 10^5 CFU/mL.[2]

-

-

Assay Setup:

-

In a sterile 96-well microtiter plate, perform serial dilutions of the test compound in MHB.

-

Add the diluted bacterial inoculum to each well.

-

-

Incubation and Observation:

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Antiviral Plaque Reduction Assay

This assay is used to evaluate the ability of a compound to inhibit viral proliferation.

Protocol:

-

Cell Seeding:

-

Grow a semi-confluent layer of Madin-Darby Canine Kidney (MDCK) cells in six-well culture plates.[5]

-

-

Viral Infection:

-

Infect the cell monolayers with the influenza A virus (e.g., H3N2 strain) at a specific multiplicity of infection.[5]

-

-

Compound Treatment:

-

After viral adsorption, remove the inoculum and add an overlay medium containing various concentrations of the test compound.

-

-

Incubation and Plaque Visualization:

-

Incubate the plates for a sufficient period to allow for plaque formation (e.g., 60 hours).[5]

-

Fix and stain the cells to visualize the plaques.

-

-

Data Analysis:

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction compared to the untreated virus control.

-

Signaling Pathways and Experimental Workflows

Visualizing biological pathways and experimental workflows can aid in understanding the mechanisms of action and experimental design.

Caption: General experimental workflow for in vitro cytotoxicity testing using the MTT assay.

Caption: Hypothesized modulation of the interconnected NF-κB and Nrf2 signaling pathways by cyclic dipeptides.

Conclusion

Cyclo(Leu-Leu) and its related cyclic dipeptides represent a promising class of natural products with a diverse range of biological activities. The preliminary in vitro data, particularly for antimicrobial and cytotoxic effects of related compounds, highlight their potential for further investigation as therapeutic leads. The provided experimental protocols serve as a foundation for researchers to systematically evaluate the bioactivities of Cyclo(Leu-Leu) and other novel cyclic dipeptides. Future research should focus on elucidating the specific mechanisms of action, exploring a wider range of biological targets, and conducting in vivo studies to validate the therapeutic potential of these compounds. The modulation of key signaling pathways, such as NF-κB and Nrf2, by cyclic dipeptides warrants deeper investigation to understand their anti-inflammatory and cytoprotective effects.

References

- 1. Cyclo(L-leucyl-L-leucyl) | C12H22N2O2 | CID 192731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Frontiers | The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus [frontiersin.org]

- 6. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare [frontiersin.org]

- 8. Cyclo(L-Leucyl-L-Prolyl) from Lactobacillus coryniformis BCH-4 inhibits the proliferation of Aspergillus flavus: an in vitro to in silico approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

Cyclo(Leu-Leu): An In-Depth Technical Guide on Initial Mechanistic Investigations

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclo(Leu-Leu), a cyclic dipeptide belonging to the 2,5-diketopiperazine (DKP) class of molecules, has emerged as a compound of interest in the field of bioactive natural products. While research into its specific mechanism of action is in its nascent stages, preliminary investigations and extensive studies on structurally similar DKPs, particularly Cyclo(Leu-Pro), provide a foundational understanding of its potential biological activities. This guide synthesizes the current knowledge, focusing on antimicrobial, anti-biofilm, antioxidant, and anticancer properties. Due to the limited availability of data specific to Cyclo(Leu-Leu), this document heavily references studies on its close analog, Cyclo(Leu-Pro), to infer potential mechanisms and guide future research. All quantitative data is presented in structured tables, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways implicated in the action of related compounds are visualized using Graphviz diagrams.

Introduction to Cyclo(Leu-Leu) and Diketopiperazines

Cyclic dipeptides (CDPs), or 2,5-diketopiperazines (DKPs), are a diverse class of natural compounds produced by a wide range of organisms, including bacteria, fungi, and marine invertebrates. Their rigid cyclic structure confers unique physicochemical properties that enable specific interactions with biological targets, making them attractive candidates for drug discovery. Cyclo(L-leucyl-L-leucyl), or Cyclo(Leu-Leu), is a DKP formed from the condensation of two leucine (B10760876) amino acid residues. While its biological activities are not as extensively characterized as other DKPs, its structural similarity to well-studied compounds like Cyclo(Leu-Pro) suggests a range of potential therapeutic applications.

Potential Mechanisms of Action and Biological Activities

Initial investigations into the bioactivity of Cyclo(Leu-Leu) and its analogs have primarily focused on the following areas:

Antimicrobial and Antifungal Activity

Cyclic dipeptides are known to possess broad-spectrum antimicrobial and antifungal properties. The proposed mechanism often involves the disruption of microbial cell membranes, leading to increased permeability and subsequent cell death.

Quantitative Data: Antimicrobial and Antifungal Activity of Cyclo(Leu-Pro)

| Microorganism | Type | Activity | Concentration | Result | Reference |

| Vancomycin-resistant Enterococci (VRE) | Gram-positive bacteria | MIC | 12.5 µg/mL | Inhibition of growth | [1] |

| Aspergillus parasiticus | Fungus | IC50 | 0.2 mg/mL | Inhibition of aflatoxin production | [2] |

Quorum Sensing Inhibition and Anti-Biofilm Formation

Quorum sensing (QS) is a bacterial cell-to-cell communication system that regulates virulence and biofilm formation. Inhibition of QS is a promising strategy to combat bacterial infections without inducing antibiotic resistance. Studies on related DKPs suggest that Cyclo(Leu-Leu) may interfere with QS signaling pathways. For instance, Cyclo(L-Phe-L-Pro) has been shown to inhibit biofilm formation by Staphylococcus aureus by downregulating the expression of genes related to polysaccharide intercellular adhesion and quorum sensing.

Antioxidant and Cytoprotective Effects

Research on Cyclo(Leu-Pro) has demonstrated its ability to protect cells from oxidative stress. One identified mechanism involves the targeting of the tetraspanin CD151. By interacting with CD151, Cyclo(Leu-Pro) can mitigate tert-butyl hydroperoxide (tBHP)-induced reactive oxygen species (ROS) generation, thereby reducing cytotoxicity and genotoxicity in normal breast epithelial cells.[3][4]

Anticancer Activity

The disruption of the interaction between CD151 and the Epidermal Growth Factor Receptor (EGFR) is a potential mechanism for the anti-migratory and anti-proliferative effects of Cyclo(Leu-Pro) in triple-negative breast cancer cells.[5] This suggests that Cyclo(Leu-Leu) may also possess anticancer properties through similar signaling pathway interactions.

Quantitative Data: Cytotoxic Activity of Cyclo(Leu-Pro)

| Cell Line | Cancer Type | Activity | Concentration | Result | Reference |

| K562 | Leukemia | Growth Inhibition | 1-500 µg/mL | Concentration-dependent inhibition | |

| HL-60 | Leukemia | Growth Inhibition | 1-500 µg/mL | Concentration-dependent inhibition | |

| U937 | Leukemia | Growth Inhibition | 1-500 µg/mL | Concentration-dependent inhibition |

Experimental Protocols

Detailed methodologies for key experiments cited in the investigation of cyclic dipeptides are provided below. These protocols can be adapted for the study of Cyclo(Leu-Leu).

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Protocol:

-

Preparation of Microbial Inoculum: A single colony of the test microorganism is inoculated into a suitable broth medium and incubated to achieve a standardized cell density (e.g., 0.5 McFarland standard).

-

Compound Dilution: A stock solution of the test compound is serially diluted in a 96-well microtiter plate with the appropriate broth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Determination of MIC: The MIC is visually determined as the lowest concentration of the compound at which no turbidity (growth) is observed.

Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effects of a compound on cultured cells.

Protocol:

-

Cell Seeding: Adherent cells are seeded into a 96-well plate at a specific density and allowed to attach overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (medium with solvent) is included.

-

Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.

Reactive Oxygen Species (ROS) Detection Assay

Objective: To measure the intracellular levels of reactive oxygen species.

Protocol:

-

Cell Treatment: Cells are seeded in a 96-well plate and treated with the test compound and/or an ROS-inducing agent (e.g., tBHP).

-

Probe Loading: A fluorescent ROS indicator dye (e.g., DCFH-DA) is added to the cells and incubated.

-

Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer at the appropriate excitation and emission wavelengths. An increase in fluorescence indicates higher levels of intracellular ROS.

Signaling Pathways and Visualizations

Based on studies of Cyclo(Leu-Pro), the following signaling pathways are of interest for investigating the mechanism of action of Cyclo(Leu-Leu).

Caption: Protective mechanism of Cyclo(Leu-Pro) against oxidative stress.

Caption: Inhibition of cancer cell migration and growth by Cyclo(Leu-Pro).

Conclusion and Future Directions

The initial investigations into the mechanism of action of Cyclo(Leu-Leu) are still in their early stages, with a significant portion of our current understanding extrapolated from studies on the closely related compound, Cyclo(Leu-Pro). The available evidence suggests that Cyclo(Leu-Leu) likely possesses a range of bioactive properties, including antimicrobial, anti-biofilm, antioxidant, and anticancer activities.

Future research should focus on:

-

Direct Mechanistic Studies: Elucidating the specific molecular targets and signaling pathways directly affected by Cyclo(Leu-Leu).

-

Quantitative Bioactivity Profiling: Conducting comprehensive in vitro and in vivo studies to determine the efficacy (e.g., MIC, IC50) of Cyclo(Leu-Leu) across a range of biological assays.

-

Structure-Activity Relationship (SAR) Studies: Comparing the activity of Cyclo(Leu-Leu) with other DKPs to understand how structural variations influence biological function.

This technical guide serves as a foundational resource for researchers and drug development professionals, providing a comprehensive overview of the current landscape and a roadmap for future investigations into the therapeutic potential of Cyclo(Leu-Leu).

References

- 1. researchgate.net [researchgate.net]

- 2. Cyclo(L-leucyl-L-leucyl) | C12H22N2O2 | CID 192731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of Quorum Sensing in Pseudomonas aeruginosa by N-Acyl Cyclopentylamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of Cyclo(Leu-Leu) for Researchers and Drug Development Professionals

Introduction

Cyclo(Leu-Leu), a cyclic dipeptide (CDP) also known as a 2,5-diketopiperazine (DKP), is a molecule of growing interest in pharmaceutical research due to its rigid conformational structure and potential biological activities. As with any compound under investigation for therapeutic applications, a thorough understanding of its physicochemical properties is paramount. This technical guide provides a comprehensive overview of the solubility and stability of Cyclo(Leu-Leu), offering detailed experimental protocols and data presentation formats to aid researchers in its evaluation. While extensive quantitative data for Cyclo(Leu-Leu) is not widely available in public literature, this guide furnishes the methodologies required to generate this critical information.

Solubility Profile of Cyclo(Leu-Leu)

The solubility of a compound is a critical determinant of its bioavailability and formulation potential. Cyclo(Leu-Leu), being a cyclic peptide, exhibits solubility characteristics that are influenced by its non-polar leucine (B10760876) side chains.

Qualitative Solubility

Based on available literature for Cyclo(Leu-Leu) and analogous cyclic dipeptides, a general qualitative solubility profile can be summarized.

Table 1: Qualitative Solubility of Cyclo(Leu-Leu) in Common Solvents

| Solvent | Solubility |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Methanol (B129727) | Soluble |

| Ethanol | Soluble |

| Dimethylformamide (DMF) | Soluble |

| Chloroform | Reported as Soluble[1] |

| Dichloromethane | Reported as Soluble[1] |

| Ethyl Acetate | Reported as Soluble[1] |

| Acetone | Reported as Soluble[1] |

| Water | Sparingly Soluble to Insoluble |

Quantitative Solubility Data

Quantitative solubility data for Cyclo(Leu-Leu) is scarce in publicly accessible databases. For a related compound, Cyclo(L-Leu-L-Pro), a solubility of 50 mg/mL in methanol has been reported. The following table is provided as a template for researchers to populate with their own experimentally determined data.

Table 2: Quantitative Solubility of Cyclo(Leu-Leu) - Experimental Data Template

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Water | 25 | ||

| Phosphate-Buffered Saline (PBS) pH 7.4 | 25 | ||

| Ethanol | 25 | ||

| Methanol | 25 | ||

| Dimethyl Sulfoxide (DMSO) | 25 | ||

| User-defined solvent | User-defined temp. |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound.

Materials

-

Cyclo(Leu-Leu) (solid)

-

Selected solvents (e.g., water, PBS, ethanol, methanol, DMSO)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Centrifuge

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure

-

Preparation: Add an excess amount of solid Cyclo(Leu-Leu) to a series of vials, ensuring a solid phase remains after equilibration.

-

Solvent Addition: Add a known volume of the desired solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker. Agitate the samples at a constant speed (e.g., 150 rpm) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the samples at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a 0.22 µm syringe filter. Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of Cyclo(Leu-Leu).

-

Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Caption: Workflow for conducting a forced degradation study of Cyclo(Leu-Leu).

Conclusion

This technical guide provides a framework for the systematic evaluation of the solubility and stability of Cyclo(Leu-Leu). While specific quantitative data for this compound remains to be extensively published, the detailed experimental protocols herein offer a robust starting point for researchers to generate reliable and reproducible data. A thorough characterization of these fundamental physicochemical properties is an indispensable step in the progression of Cyclo(Leu-Leu) from a compound of interest to a potential therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of Cyclo(L-leucyl-L-leucyl)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclo(L-leucyl-L-leucyl), a cyclic dipeptide belonging to the 2,5-diketopiperazine (DKP) class of compounds, has garnered significant interest in biomedical research due to its diverse biological activities. Solid-phase peptide synthesis (SPPS) offers a robust and efficient methodology for the synthesis of such cyclic peptides, facilitating high purity and yield. This document provides a detailed protocol for the solid-phase synthesis of cyclo(L-leucyl-L-leucyl), outlining the key steps from resin preparation to final product purification and characterization.

Principle of the Method

The solid-phase synthesis of cyclo(L-leucyl-L-leucyl) involves the sequential attachment of two L-leucine residues to a solid support (resin). The synthesis commences with the loading of the first N-α-Fmoc protected L-leucine onto a 2-chlorotrityl chloride resin. Following this, the Fmoc protecting group is removed, and the second Fmoc-L-leucine is coupled to the resin-bound amino acid. Finally, the linear dipeptide is cleaved from the resin under conditions that simultaneously induce intramolecular cyclization to yield the desired cyclo(L-leucyl-L-leucyl).

Experimental Protocols

Materials and Reagents

-

2-Chlorotrityl chloride resin (100-200 mesh, 1% DVB)

-

Fmoc-L-leucine (Fmoc-L-Leu-OH)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

N,N-Dimethylformamide (DMF)

-

Methanol (B129727) (MeOH)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Diethyl ether, cold

-

Coupling reagents (e.g., HATU, HBTU, or DIC/HOBt)

-

Reagents for Kaiser test

Protocol 1: Loading of the First Fmoc-L-leucine onto 2-Chlorotrityl Chloride Resin

This protocol details the attachment of the first amino acid to the solid support.

-

Resin Swelling: Swell 1 g of 2-chlorotrityl chloride resin in 10 mL of anhydrous DCM for 30 minutes in a reaction vessel.

-

Amino Acid Preparation: In a separate flask, dissolve 2-3 equivalents of Fmoc-L-Leu-OH (relative to the resin substitution capacity) in a minimal amount of DMF and dilute with DCM.

-

Loading Reaction: Drain the DCM from the swollen resin. Add the Fmoc-L-Leu-OH solution to the resin, followed by the addition of 4-6 equivalents of DIPEA.[1] Agitate the mixture at room temperature for 2-4 hours.

-

Capping: To cap any unreacted sites on the resin, add 1 mL of methanol and agitate for 15 minutes.

-

Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and finally with methanol (2 x 10 mL).

-

Drying: Dry the resin under vacuum.

-

Loading Determination (Optional): The loading efficiency can be determined spectrophotometrically by cleaving the Fmoc group from a small, weighed amount of resin with 20% piperidine in DMF and measuring the absorbance of the dibenzofulvene-piperidine adduct at 301 nm.[1]

Protocol 2: Synthesis of the Linear Dipeptide (L-leucyl-L-leucine) on Resin

This protocol describes the elongation of the peptide chain.

-

Fmoc Deprotection:

-

Swell the Fmoc-L-Leu-resin in DMF for 30 minutes.

-

Drain the DMF and add a solution of 20% piperidine in DMF (10 mL/g of resin).

-

Agitate for 5 minutes, drain, and repeat with fresh 20% piperidine in DMF for 15 minutes.

-

Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL).

-

Perform a Kaiser test to confirm the presence of free primary amines. A positive test (blue beads) indicates successful Fmoc removal.

-

-

Coupling of the Second Fmoc-L-leucine:

-

In a separate vessel, pre-activate 3-5 equivalents of Fmoc-L-Leu-OH with a suitable coupling reagent (e.g., HATU) and DIPEA in DMF for 1-2 minutes.[1][2]

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 30-60 minutes at room temperature.[2]

-

Monitor the coupling reaction using the Kaiser test. A negative test (yellow beads) indicates complete coupling.[2]

-

Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

-

Protocol 3: Cleavage and Cyclization to form Cyclo(L-leucyl-L-leucyl)

This protocol details the simultaneous cleavage from the resin and the intramolecular cyclization to form the diketopiperazine.

-

Final Fmoc Deprotection: Repeat the Fmoc deprotection step as described in Protocol 2 to expose the N-terminal amine of the dipeptide.

-

Cyclization-Cleavage:

-

Wash the deprotected dipeptidyl-resin with DCM.

-

Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).

-

Treat the resin with the cleavage cocktail (10 mL/g of resin) for 1-2 hours at room temperature. This step facilitates the cleavage of the dipeptide from the resin and promotes intramolecular cyclization.

-

Filter the resin and collect the filtrate containing the crude cyclo(L-leucyl-L-leucyl).

-

Protocol 4: Purification and Characterization

-

Purification:

-

Concentrate the filtrate under reduced pressure.

-

Precipitate the crude product by adding cold diethyl ether.

-

Collect the precipitate by centrifugation and wash with cold diethyl ether.

-

The crude product can be further purified by recrystallization or silica (B1680970) gel column chromatography.[3]

-

-

Characterization:

-

The identity and purity of the synthesized cyclo(L-leucyl-L-leucyl) can be confirmed using analytical techniques such as:

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the cyclic dipeptide.[3]

-

-

Data Presentation

Table 1: Reagent Quantities for Solid-Phase Synthesis of Cyclo(L-leucyl-L-leucyl)

| Step | Reagent | Equivalents (relative to resin capacity) |

| Resin Loading | Fmoc-L-Leu-OH | 2-3 |

| DIPEA | 4-6 | |

| Amino Acid Coupling | Fmoc-L-Leu-OH | 3-5 |

| Coupling Reagent (e.g., HATU) | 3-5 | |

| DIPEA | 6-10 | |

| Cleavage & Cyclization | TFA/TIS/H₂O | 95:2.5:2.5 (v/v/v) |

Table 2: Typical Reaction Parameters

| Step | Parameter | Value |

| Resin Loading | Reaction Time | 2-4 hours |

| Temperature | Room Temperature | |

| Fmoc Deprotection | Reaction Time | 5 min + 15 min |

| Temperature | Room Temperature | |

| Amino Acid Coupling | Reaction Time | 30-60 minutes |

| Temperature | Room Temperature | |

| Cleavage & Cyclization | Reaction Time | 1-2 hours |

| Temperature | Room Temperature |

Mandatory Visualization

Caption: Workflow for the solid-phase synthesis of Cyclo(L-leucyl-L-leucyl).

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Cyclo(Leu-Leu) from a Crude Extract

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the purification of the cyclic dipeptide Cyclo(Leu-Leu), a member of the 2,5-diketopiperazine (DKP) class, from a complex crude extract.[1][2] Cyclo(Leu-Leu) and other DKPs are of significant interest due to their diverse biological activities.[1] Reversed-phase high-performance liquid chromatography (RP-HPLC) is a highly effective and widely used technique for the purification of these moderately hydrophobic molecules due to its high resolution and efficiency.[3][4] This document outlines the complete workflow, including sample preparation via liquid-liquid extraction, method parameters for preparative HPLC, and post-purification handling.

Principle of the Method

Reversed-phase HPLC separates molecules based on their hydrophobicity.[4][5] The stationary phase is nonpolar (e.g., silica (B1680970) bonded with C18 alkyl chains), while the mobile phase is polar (typically a mixture of water and a less polar organic solvent like acetonitrile).[4]

Cyclo(Leu-Leu), with its two hydrophobic leucine (B10760876) side chains, interacts strongly with the C18 stationary phase. The purification process involves:

-

Loading: The crude extract is loaded onto the column in a mobile phase with a high aqueous content, causing Cyclo(Leu-Leu) to bind to the stationary phase.

-

Elution: A gradient of increasing organic solvent (acetonitrile) is applied. This decreases the polarity of the mobile phase, causing hydrophobic compounds to lose their affinity for the stationary phase and elute.[3] Compounds are separated based on their relative hydrophobicity, with more hydrophobic molecules eluting at higher acetonitrile (B52724) concentrations.

-

Detection: A UV detector is used to monitor the column effluent, typically at a wavelength of 210-220 nm where the peptide bond absorbs light.[3]

Experimental Protocols

Materials and Equipment

-

Solvents: HPLC-grade acetonitrile (ACN), water, ethyl acetate (B1210297), or dichloromethane. Dimethyl sulfoxide (B87167) (DMSO) may be needed for initial sample solubilization.

-

Reagents: Trifluoroacetic acid (TFA).

-

Standards: Purified Cyclo(Leu-Leu) standard for method development.

-

Equipment:

-

Preparative HPLC system with a gradient pump, autosampler/manual injector, and UV-Vis detector.

-

Preparative RP-HPLC column (e.g., C18, 5-10 µm particle size).

-

Rotary evaporator or lyophilizer (freeze-dryer).

-

Centrifuge.

-

Syringe filters (0.22 µm).

-

Sample Preparation (from Crude Aqueous Extract)

Proper sample preparation is critical to protect the HPLC column and achieve good separation. This protocol describes a liquid-liquid extraction (LLE) suitable for isolating moderately nonpolar compounds like Cyclo(Leu-Leu) from an aqueous matrix (e.g., fermentation broth).[1]

-

Clarification: Centrifuge the crude extract (e.g., fermentation broth) to pellet cells and other insoluble materials.[1]

-

Extraction:

-

Transfer the supernatant to a separatory funnel.

-

Add an equal volume of an immiscible organic solvent such as ethyl acetate or dichloromethane.[1]

-

Vortex or shake the mixture vigorously for 2-3 minutes and allow the layers to separate.

-

Collect the organic layer, which contains the less polar Cyclo(Leu-Leu).[1] Repeat the extraction on the aqueous layer to maximize recovery.

-

-

Drying and Reconstitution:

-

Combine the organic fractions and evaporate the solvent to dryness using a rotary evaporator or a stream of nitrogen.[1]

-

Reconstitute the dried extract in a small volume of a suitable solvent. If solubility is an issue, use 100% DMSO for a stock solution. For injection, dilute the stock in a solvent compatible with the initial mobile phase (e.g., 5-10% acetonitrile in water).

-

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter to remove any remaining particulate matter before injection.[1]

Mobile Phase Preparation

-

Mobile Phase A: 0.1% TFA in HPLC-grade water. To prepare 1 L, add 1 mL of TFA to 1 L of water.[1]

-

Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (ACN). To prepare 1 L, add 1 mL of TFA to 1 L of ACN.[1]

-

Degassing: Degas both mobile phases using sonication or vacuum filtration before use to prevent bubble formation in the HPLC system.[1]

HPLC Purification Method

An initial scouting run on an analytical scale is recommended to determine the approximate retention time of Cyclo(Leu-Leu) before scaling up to a preparative column.[6]

Data Presentation: HPLC Method Parameters

The following table summarizes recommended starting conditions for the preparative HPLC purification of Cyclo(Leu-Leu). These may require optimization based on the specific crude extract and HPLC system.

| Parameter | Recommended Condition | Rationale / Notes |

| Column | Preparative C18, 5-10 µm, ≥250 x 21.2 mm | C18 is the standard for hydrophobic peptide separation.[4][7] A preparative column allows for higher sample loading. |

| Mobile Phase A | 0.1% (v/v) TFA in Water | TFA acts as an ion-pairing agent to improve peak shape and resolution.[4] |

| Mobile Phase B | 0.1% (v/v) TFA in Acetonitrile | Acetonitrile is the preferred organic modifier for peptide separations due to its low viscosity and UV transparency.[4] |

| Gradient | 5% to 95% B over 40 minutes | A broad gradient is effective for separating components in a complex crude extract.[8] The gradient can be narrowed and optimized after an initial scouting run. |

| Flow Rate | 15-20 mL/min | Flow rate should be adjusted based on the preparative column dimensions. A rate of 15 mL/min was used for a similar compound.[9] |

| Column Temperature | 35 - 40°C | Elevated temperatures can improve peak shape and reduce viscosity, but stability of the target compound should be considered.[7] |

| Detection Wavelength | 210 nm | This wavelength provides high sensitivity for the peptide backbone.[8][9] |

| Injection Volume | Variable | Depends on the sample concentration and column capacity. Start with a small injection and scale up. |

Purification Protocol

-

Column Equilibration: Equilibrate the preparative column with the initial mobile phase conditions (e.g., 95% A / 5% B) for at least 5-10 column volumes or until a stable baseline is achieved.[6]

-

Injection: Inject the filtered, reconstituted sample onto the column.

-

Gradient Elution: Run the gradient as specified in the method table.

-

Fraction Collection: Collect fractions corresponding to the peaks shown on the chromatogram. The peak corresponding to Cyclo(Leu-Leu) can be identified by comparing its retention time to that of a pure standard or by collecting all major peaks for subsequent analysis (e.g., LC-MS).

-

Post-Purification:

-

Combine the pure fractions containing Cyclo(Leu-Leu).

-

Remove the acetonitrile and water using a rotary evaporator or by freeze-drying (lyophilization) to obtain the purified compound as a solid.[10]

-

Visualization of Experimental Workflow

The following diagram illustrates the logical steps of the purification process, from the initial crude material to the final purified product.

Caption: General workflow for the purification of Cyclo(Leu-Leu).